molecular formula C24H24N4O3S B11634824 (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11634824
M. Wt: 448.5 g/mol
InChI Key: AGLWROWBFRLQNE-ZQFCNSAKSA-N
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Description

The compound (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of the thiadiazolo-pyrimidinone core and subsequent functionalization. The key steps may include:

    Formation of the Thiadiazolo-Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: stands out due to its complex structure and potential for diverse biological activities. Its unique combination of functional groups and core structure makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-4-20-27-28-22(25)19(23(29)26-24(28)32-20)14-17-8-10-18(11-9-17)30-12-13-31-21-15(2)6-5-7-16(21)3/h5-11,14,25H,4,12-13H2,1-3H3/b19-14-,25-22?

InChI Key

AGLWROWBFRLQNE-ZQFCNSAKSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=C(C=CC=C4C)C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=C(C=CC=C4C)C)C(=O)N=C2S1

Origin of Product

United States

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